N~2~-methyl-N-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Description
N~2~-methyl-N-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-23(28(25,26)20-10-6-3-7-11-20)16-21(24)22-17-12-14-19(15-13-17)27-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWRZIOCIZDABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.
Introduction of the Phenoxyphenyl Group: This step might involve a nucleophilic substitution reaction where a phenoxyphenyl halide reacts with the glycinamide backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the methyl group to a carboxyl group.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The phenoxyphenyl group might be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly in designing inhibitors or activators of specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-methyl-N-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N~2~-methyl-N-(4-phenoxyphenyl)glycinamide: Lacks the sulfonyl group, potentially altering its reactivity and applications.
N~2~-methyl-N-(phenylsulfonyl)glycinamide: Lacks the phenoxyphenyl group, which might affect its binding properties and biological activity.
Uniqueness
N~2~-methyl-N-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of both the phenoxyphenyl and phenylsulfonyl groups, which can confer specific chemical and biological properties. This dual functionality might make it particularly useful in applications requiring specific interactions or reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
